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Cat. No.: B055586

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carboxylate esters are a class of heterocyclic compounds that have garnered
significant interest in the fields of medicinal chemistry and materials science. Their versatile
structure serves as a scaffold for the development of novel therapeutic agents and functional
materials. A thorough understanding of their spectroscopic properties is fundamental for their
identification, characterization, and the elucidation of their structure-activity relationships. This
guide provides an objective comparison of the spectroscopic characteristics of a series of
simple alkyl furan-2-carboxylate esters: methyl, ethyl, propyl, and butyl furan-2-carboxylate.
The presented experimental data, sourced from various spectroscopic techniques, offers a
baseline for researchers working with these and more complex derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl
furan-2-carboxylate. These values provide a clear comparison of how the alkyl ester group
influences the spectroscopic properties of the furan-2-carboxylate core.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (CDCls, ppm)
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Alkyl Group
Compound H-3 (dd) H-4 (dd) H-5 (dd)
Protons
Methyl furan-2-
7.18-7.19 6.51-6.53 7.59-7.60 3.90 (s, 3H)
carboxylate
Ethyl furan-2- ~4.37 (g, 2H),
y ~7.16 ~6.51 ~7.58 (9. 2H)
carboxylate ~1.38 (t, 3H)
~4.26 (t, 2H),
Propyl furan-2-
~7.15 ~6.49 ~7.56 ~1.78 (sext, 2H),
carboxylate
~1.02 (t, 3H)
~4.30 (t, 2H),
~1.75 (quint,
Butyl furan-2-
~7.15 ~6.49 ~7.56 2H), ~1.47 (sext,
carboxylate
2H), ~0.97 (t,
3H)

Note: Chemical shifts () are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Coupling constants (J) for the furan protons are typically in the range of Jsa = 3.5 Hz,

Jas = 1.7 Hz, and Jss = 0.8 Hz. Data for ethyl, propyl, and butyl esters are based on typical

values and may vary slightly based on experimental conditions.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data (CDCls, ppm)
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Alkyl

Compoun C=0
C2 (quat) C3(CH) C4 (CH) C5 (CH) Group

d (quat)

Carbons
Methyl
furan-2-

144.77 117.98 111.93 146.46 159.16 51.84

carboxylate
[1]
Ethyl furan-

~60.9,
2- ~144.8 ~118.0 ~112.0 ~146.5 ~158.7 143
carboxylate '
Propyl ~66.5,
furan-2- ~144.9 ~118.0 ~112.0 ~146.5 ~158.8 ~22.1,
carboxylate ~10.5

~64.8,
Butyl furan-

~30.7,
2- ~144.9 ~118.0 ~112.0 ~146.5 ~158.8 102
carboxylate -

~13.7

Note: Data for ethyl, propyl, and butyl esters are estimated based on known substituent effects
and may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm~1)
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C-O Stretch Furan Ring Furan Ring C-
Compound C=0 Stretch
(ester) C=C Stretch O-C Stretch
Methyl furan-2-
~1725 ~1290, ~1150 ~1580, ~1470 ~1020
carboxylate
Ethyl furan-2-
~1720 ~1290, ~1145 ~1580, ~1470 ~1020
carboxylate[2]
Propyl furan-2-
~1720 ~1290, ~1145 ~1580, ~1470 ~1020
carboxylate
Butyl furan-2-
~1720 ~1290, ~1145 ~1580, ~1470 ~1020
carboxylate
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
Furanoyl Cation
Compound Molecular lon (M*) [M-OR]*
(m/z 95)
Methyl furan-2-
126 95 95
carboxylate[3]
Ethyl furan-2-
140 95 95
carboxylate[4]
Propyl furan-2-
by 154 95 95
carboxylate[1]
Butyl furan-2-
168 95 95

carboxylate

Ultraviolet-Visible (UV-Vis) Spectroscopy

Furan-2-carboxylate esters typically exhibit a strong absorption band in the UV region,

corresponding to a 1t — 1t* transition within the conjugated system of the furan ring and the

carbonyl group. For the parent methyl furan-2-carboxylate in ethanol, the absorption maximum
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(Amax) is observed around 245-250 nm. The position and intensity of this band are not

significantly affected by the size of the alkyl ester group in the absence of other chromophores.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the furan-2-carboxylate ester is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

Data Acquisition: *H and 3C NMR spectra are recorded on a 300 or 400 MHz NMR
spectrometer.

o 'H NMR: A standard single-pulse experiment is used with a spectral width of -2 to 12 ppm,
an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

o 13C NMR: A proton-decoupled experiment is performed with a spectral width of O to 220
ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient
number of scans (typically >1024) to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride
(NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by
grinding a small amount of the sample with KBr powder and pressing it into a transparent
disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid
samples by placing a small amount directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~*. A background spectrum is collected
first and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Electron lonization (El) is a common method for these types of molecules, using a
standard electron energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the furan-2-carboxylate ester is prepared in a UV-
grade solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The
concentration is adjusted to give a maximum absorbance reading between 0.1 and 1.

o Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer,
typically over a wavelength range of 200-400 nm. The solvent-filled cuvette is used as a
reference.

Logical Relationships and Signaling Pathways

Furan-2-carboxylate derivatives have been investigated for their potential as antimicrobial
agents, particularly for their ability to interfere with bacterial communication, a process known
as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the LasR
protein is a key transcriptional regulator in one of the major QS systems. It binds to its cognate
autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), leading to
the activation of virulence gene expression and biofilm formation. Some furan-based molecules
can act as antagonists, binding to LasR and preventing its activation.

Below is a DOT script and the corresponding diagram illustrating the simplified LasR-mediated
guorum sensing pathway and the inhibitory action of furan-2-carboxylate ester derivatives.
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Caption: Inhibition of LasR-mediated quorum sensing in P. aeruginosa by furan-2-carboxylate
esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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